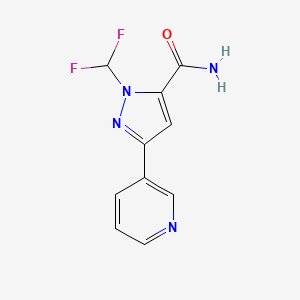
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its therapeutic implications.
The compound is characterized by its unique structure, which includes a difluoromethyl group and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 226.19 g/mol. The presence of both fluorine and nitrogen atoms contributes to its biological activity and pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds containing similar structural motifs have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Table 1: IC50 Values of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.83 |
| 1,3-Diphenyl-1H-pyrazole derivatives | A549 | 1.81 |
| Benzimidazole hybrids | HeLa | 0.90 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain analogs demonstrated selective COX-2 inhibition with IC50 values significantly lower than conventional anti-inflammatory drugs like diclofenac .
Table 2: Inhibition Potency of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Celecoxib | 10.00 | 0.05 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. In anticancer applications, it has been observed to arrest the cell cycle at the G1 phase by downregulating cyclin D2 and CDK2 proteins, leading to reduced cell proliferation . In terms of anti-inflammatory effects, the compound's inhibition of COX enzymes results in decreased production of prostaglandins, thus alleviating inflammation.
Case Studies
In a recent study evaluating the efficacy of various pyrazole derivatives against human tumor cell lines, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition across multiple cancer types . The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)4-7(15-16)6-2-1-3-14-5-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQDENAEOZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















